molecular formula C12H13NO B8168324 N-(4-vinylphenyl)cyclopropanecarboxamide

N-(4-vinylphenyl)cyclopropanecarboxamide

Cat. No.: B8168324
M. Wt: 187.24 g/mol
InChI Key: ASVYQISEIUTKGX-UHFFFAOYSA-N
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Description

N-(4-Vinylphenyl)cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative characterized by a vinyl substituent on the para position of the phenyl ring. Cyclopropane rings are known for their unique electronic and steric effects, which influence reactivity, stability, and bioactivity .

Properties

IUPAC Name

N-(4-ethenylphenyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-2-9-3-7-11(8-4-9)13-12(14)10-5-6-10/h2-4,7-8,10H,1,5-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASVYQISEIUTKGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-vinylphenyl)cyclopropanecarboxamide typically involves the reaction of 4-vinylaniline with cyclopropanecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to 0°C
  • Reaction time: 2-4 hours

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-vinylphenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The vinyl group can participate in addition reactions with halogens or hydrogen halides.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Halogens (Br2, Cl2) or hydrogen halides (HBr, HCl) can be used under mild conditions.

Major Products Formed

    Oxidation: Epoxides or diols

    Reduction: Amines

    Substitution: Halogenated derivatives

Scientific Research Applications

N-(4-vinylphenyl)cyclopropanecarboxamide has several applications in scientific research:

    Polymer Chemistry: It can be used as a monomer for the synthesis of functional polymers with unique properties.

    Materials Science: The compound can be incorporated into materials to enhance their mechanical strength and thermal stability.

    Biological Studies: It can serve as a model compound for studying the interactions of cyclopropane-containing molecules with biological systems.

    Medicinal Chemistry:

Mechanism of Action

The mechanism of action of N-(4-vinylphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring can act as a reactive site, participating in various biochemical reactions. The vinyl group can also undergo polymerization or addition reactions, leading to the formation of larger molecular structures.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogues and their properties are summarized below:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
N-(4-Nitrophenyl)cyclopropanecarboxamide 4-Nitro C₁₀H₁₀N₂O₃ 218.25 High polarity due to nitro group
N-[4-(Acetylamino)phenyl]cyclopropanecarboxamide 4-Acetylamino C₁₂H₁₄N₂O₂ 218.25 Enhanced solubility via amide linkage
N-(4-(4-Cyanophenyl)pyridin-2-yl)cyclopropanecarboxamide 4-Cyanophenyl-pyridin-2-yl C₁₅H₁₂N₄O 265.26 GSK-3β/IKK2 inhibition (IC₅₀: nanomolar)
N-{4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}cyclopropanecarboxamide Sulfamoyl-dimethoxypyrimidinyl C₁₆H₁₈N₄O₅S 378.40 Potential kinase modulation
N-(4-Methoxy-2-methylphenyl)cyclopropanecarboxamide 4-Methoxy-2-methyl C₁₂H₁₅NO₂ 205.25 Bioherbicidal activity

Key Observations:

  • Steric Effects: Bulky substituents (e.g., sulfamoyl-dimethoxypyrimidinyl in ) reduce conformational flexibility, whereas smaller groups (e.g., nitro in ) favor compact molecular packing.
  • Solubility: Acetylamino and methoxy groups improve aqueous solubility via hydrogen bonding, whereas cyanophenyl derivatives exhibit lower solubility due to hydrophobicity .

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